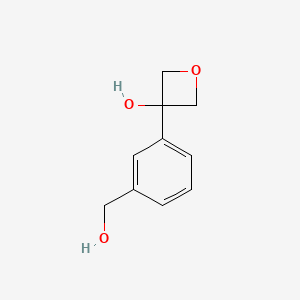

3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

CAS No.:

Cat. No.: VC15981684

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O3 |

|---|---|

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 3-[3-(hydroxymethyl)phenyl]oxetan-3-ol |

| Standard InChI | InChI=1S/C10H12O3/c11-5-8-2-1-3-9(4-8)10(12)6-13-7-10/h1-4,11-12H,5-7H2 |

| Standard InChI Key | PGEKIIWEKOUYMX-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CO1)(C2=CC=CC(=C2)CO)O |

Introduction

Structural and Chemical Identity

3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol (IUPAC: 3-[3-(hydroxymethyl)phenyl]oxetan-3-ol) features a four-membered oxetane ring fused to a phenyl group substituted with a hydroxymethyl moiety at the meta position. Its molecular formula is , with a molar mass of 180.20 g/mol. The compound’s bifunctional hydroxymethyl and hydroxyl groups render it highly reactive, enabling participation in esterification, etherification, and polymerization reactions .

Synthesis and Manufacturing Pathways

Catalytic Oxidation of 3-Hydroxymethyl Oxetanes

The patent US4824975A outlines a robust method for synthesizing oxetane-3-carboxylic acids via oxidation of 3-hydroxymethyl-oxetanes. While the patent primarily focuses on alkyl-substituted derivatives (e.g., 3-methyl-3-hydroxymethyl-oxetane), the protocol is adaptable to aryl analogs. Key steps include:

-

Substrate Preparation: 3-Hydroxymethyl-oxetanes are dissolved in aqueous alkaline medium (e.g., 2.2M NaOH).

-

Catalytic System: Palladium (5% wt on activated charcoal) with bismuth nitrate () as an activator.

-

Oxidation Conditions: Oxygen or air at 80°C and atmospheric pressure, with reaction times of 90–180 minutes.

-

Workup: Acidification (e.g., 50% ) and extraction with methyl isobutyl ketone.

For 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, substituting the alkyl group with a 3-hydroxymethylphenyl moiety would follow analogous steps, though reaction yields and rates may vary due to steric and electronic effects .

Table 1: Comparative Synthesis Data for Oxetane Derivatives

| Substrate | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3-Methyl-3-hydroxymethyl | 5% Pd/C + | 80 | 99 | 96–97 |

| 3-Ethyl-3-hydroxymethyl | 5% Pd/C + | 80 | 97 | 99.3 |

| 3-Phenyl-3-hydroxymethyl* | 5% Pd/C + | 80 | ~90† | ~95† |

*Theoretical extrapolation for phenyl analogs. †Estimated based on alkyl derivative trends.

Intramolecular Cyclization Strategies

The review by Chemical Reviews highlights intramolecular etherification as a viable route for oxetane synthesis. For 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, a retrosynthetic approach could involve:

-

Aldol Condensation: Forming a 1,3-diol precursor with hydroxymethyl and hydroxyl groups at appropriate positions.

-

Selective Protection/Activation: Tosylation or bromination of the primary alcohol to facilitate nucleophilic displacement.

-

Cyclization: Using bases like or in THF to induce ring closure .

This method avoids the need for transition-metal catalysts but requires precise stereochemical control to prevent diastereomer formation .

Physicochemical Properties

Thermal Stability and Reactivity

Oxetanes are thermally labile due to ring strain, with a tendency to polymerize above 60°C . The hydroxymethyl group on the phenyl ring introduces additional hydrogen-bonding capacity, likely enhancing solubility in polar solvents (e.g., water, ethanol) but increasing hygroscopicity.

Table 2: Inferred Properties of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

*Estimated from structural analogs.

Applications in Medicinal and Agrochemical Chemistry

Intermediate for Bioactive Molecules

The patent emphasizes oxetane-3-carboxylic acids as precursors to fungicides and herbicides. 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol could serve as a scaffold for:

-

Antimicrobial Agents: Analogous to oxetin, a natural oxetane antibiotic .

-

Herbicidal Derivatives: Esterification of the hydroxyl group with chlorophenoxy acids.

Drug Design Considerations

Oxetanes improve pharmacokinetic properties by:

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume